molecular formula C21H23N3OS B2944381 3-cyclohexyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propanamide CAS No. 863588-94-7

3-cyclohexyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propanamide

Cat. No. B2944381
CAS RN: 863588-94-7
M. Wt: 365.5
InChI Key: CFLMVJAPRWAQKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-cyclohexyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propanamide” is a novel 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine analogue . These compounds have been shown to exhibit potent inhibitory activity against phosphoinositide 3-kinase (PI3K), an enzyme involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking .


Synthesis Analysis

These thiazolo[5,4-b]pyridines were efficiently prepared in seven steps from commercially available substances in moderate to good yields . All of these N-heterocyclic compounds were characterized by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) analysis .


Molecular Structure Analysis

The structure-activity relationships (SAR) study showed that sulfonamide functionality was important for PI3Kα inhibitory activity . The pyridyl attached to thiazolo[5,4-b]pyridine was another key structural unit for PI3Kα inhibitory potency, and replacement by phenyl led to a significant decrease in activity .


Chemical Reactions Analysis

The results indicated that these N-heterocyclic compounds showed potent PI3K inhibitory activity . The IC50 of a representative compound could reach to 3.6 nm .

Scientific Research Applications

Synthesis and Structural Exploration

  • The synthesis of thiazolo[3,2-a]pyridine and related compounds involves cyclo-condensation reactions, which are pivotal in the development of heterocyclic chemistry. These synthetic routes contribute to the expansion of chemical libraries with potential therapeutic applications (Abdellatif M. Salah Eldin, 2003).

Antimicrobial Activity

  • Thiazolidine and bisthiazolidine derivatives, synthesized from reactions involving cyclohexyl components, have been evaluated for their antimicrobial properties. Such studies are essential for discovering new antimicrobial agents that can address the rising issue of antibiotic resistance (G. E. Ali et al., 2010).

Anticancer Potential

  • The exploration of novel pyrimidine derivatives, including those with pyridin-2-yl groups, for their anti-inflammatory, analgesic, cytotoxic, and antitubercular activities highlights the potential of such compounds in cancer therapy. These studies are fundamental in the search for new anticancer drugs with improved efficacy and safety profiles (K. Ishwar Bhat et al., 2014).

Anticonvulsant Effects

  • Research into heterocyclic compounds containing a sulfonamide thiazole moiety for their anticonvulsant activity provides insights into the development of new treatments for epilepsy and other seizure disorders. This area of research is crucial for improving the quality of life for individuals affected by these conditions (A. A. Farag et al., 2012).

Gastric Antisecretory and Cytoprotective Properties

  • The study of compounds with imidazo[1,2-a]pyridine structures for their gastric antisecretory and cytoprotective properties contributes to the development of new treatments for gastric ulcers and related gastrointestinal disorders. Understanding the pharmacodynamics and metabolism of such compounds is essential for creating safer and more effective gastrointestinal therapies (J. Kaminski et al., 1987).

properties

IUPAC Name

3-cyclohexyl-N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3OS/c25-19(13-8-15-5-2-1-3-6-15)23-17-11-9-16(10-12-17)20-24-18-7-4-14-22-21(18)26-20/h4,7,9-12,14-15H,1-3,5-6,8,13H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFLMVJAPRWAQKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CCC(=O)NC2=CC=C(C=C2)C3=NC4=C(S3)N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-cyclohexyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.